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Compound of Interest

Compound Name:
1-Pentanone, 3-methoxy-1,5-

diphenyl-

CAS No.: 51238-86-9

Cat. No.: B3053134

Get Quote

Executive Summary
3-Methoxy-1,5-diphenylpentan-1-one is a highly versatile

-methoxy ketone belonging to the diarylpentanoid class of organic compounds. It occupies a
unique intersection in modern chemistry: it is both a bioactive secondary metabolite isolated
from medicinal plants and a benchmark target in advanced synthetic organic methodology[1],
[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties,
natural isolation protocols, and the state-of-the-art catalytic methodologies used for its synthetic
production.

Chemical Identity & Physicochemical Profiling
Understanding the structural parameters of 3-methoxy-1,5-diphenylpentan-1-one is critical for

both chromatographic isolation and synthetic validation. The compound features a pentanone

backbone, flanked by two phenyl rings at the C1 and C5 positions, with a methoxy ether

linkage at the C3 position.
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Property Value

IUPAC Name 3-Methoxy-1,5-diphenylpentan-1-one[3]

CAS Number 51238-86-9[4]

Molecular Formula

C

H

O

[5]

Molecular Weight 268.36 g/mol [4]

Common Synonyms

1,5-Diphenyl-3-methoxy-1-pentanone;

-Methoxy-

-phenylvalerophenone[5]

Structural Class
Diarylpentanoid /

-Methoxy Ketone

Natural Occurrence & Pharmacognosy
Biological Source
In pharmacognosy, 3-methoxy-1,5-diphenylpentan-1-one is identified as a naturally occurring

diarylpentanoid. It is predominantly isolated from the roots of Diplomorpha ganpi and

Diplomorpha canescens (family Thymelaeaceae)[1],[6]. These plants are endemic to regions of

Nepal and Japan and are heavily utilized in traditional medicine for the treatment of toothaches,

coughs, and as potential anti-tumor agents[1].

Isolation & Extraction Protocol
The extraction of diarylpentanoids requires a targeted approach to separate the semi-polar

aglycones from highly polar water-soluble glycosides.

Step-by-Step Methodology:
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Maceration: Extract 750 g of fresh Diplomorpha roots twice using 3 L of Methanol (MeOH)[1].

Causality: Methanol is an amphiphilic solvent that efficiently penetrates the cellular matrix,

solubilizing both polar glycosides and moderately non-polar diarylpentanoids.

Concentration & Partitioning: Evaporate the methanolic extract under reduced pressure.

Partition the resulting crude extract (approx. 98 g) into water-soluble (19 g) and water-

insoluble (79 g) fractions[1].

Causality: This liquid-liquid partitioning acts as a crude self-validating step; the target

diarylpentanoids, lacking highly polar sugar moieties, will exclusively partition into the

water-insoluble fraction.

Size-Exclusion Chromatography: Subject the water-insoluble fraction to a Sephadex LH-20

column[1].

Causality: Sephadex LH-20 is critical here. It separates molecules not only by steric size

but via

interactions. The dual phenyl rings of the diarylpentanoid interact strongly with the cross-
linked dextran gel, allowing for high-resolution separation from aliphatic impurities.

Normal-Phase Resolution: Perform final purification using silica gel column chromatography

to afford pure 3-methoxy-1,5-diphenylpentan-1-one (Compound 66)[1].
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Caption: Step-by-step workflow for the isolation of diarylpentanoids from Diplomorpha species.

Synthetic Methodology: The Mukaiyama-Aldol
Approach
Mechanistic Context
Synthesizing

-methoxy ketones from enolizable aldehydes via standard Mukaiyama-aldol reactions is
notoriously difficult due to competing self-condensation and low reactivity[2]. To bypass this,
modern synthetic protocols convert the enolizable aldehyde into a dimethyl acetal. Rather than
acting merely as a protecting group, the acetal serves as an activating group when paired with
a specific Lewis acid catalyst[7].
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FeCl₃·6H₂O-Catalyzed Protocol
The synthesis of 3-methoxy-1,5-diphenylpentan-1-one is achieved with near-quantitative yields

(up to 95%) using Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[2].

Step-by-Step Methodology:

Preparation of Reactants: In a reaction vessel, combine 3-phenylpropanal dimethyl acetal

(1.0 equiv) with the silyl enol ether derived from acetophenone (1.1 equiv)[2].

Catalyst Addition: Introduce 5 mol % of FeCl₃·6H₂O dissolved in dichloromethane (CH₂Cl₂) to

achieve a 0.29 M concentration[2].

Causality: FeCl₃·6H₂O is an eco-friendly, highly stable Lewis acid. It effectively coordinates

with the acetal oxygen to generate a highly electrophilic oxonium ion intermediate. Unlike

traditional Lewis acids (e.g., TiCl₄), it does not require strictly anhydrous conditions[2].

Reaction Execution: Stir the mixture at room temperature in an open-air atmosphere for 30

minutes to 4 hours[8].

Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The

complete consumption of the acetal starting material visually validates the successful

nucleophilic attack by the silyl enol ether.

Quenching & Purification: Quench the reaction with an aqueous sodium bicarbonate solution

to neutralize the catalyst. Extract the organic layer, dry over MgSO₄, and purify via silica gel

chromatography to yield the final

-methoxy ketone[2].
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Caption: Mechanistic pathway of the FeCl₃·6H₂O-catalyzed Mukaiyama-aldol synthesis of β-

methoxy ketones.
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Analytical Characterization
To ensure the structural integrity of the synthesized or isolated 3-methoxy-1,5-diphenylpentan-

1-one, the following analytical validations are standard:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) typically yields an

[M+Na]⁺ adduct peak at approximately m/z 291.1, corresponding to the exact mass of the C

H

O

molecule (268.146)[4].

Nuclear Magnetic Resonance (NMR): The defining feature in the ¹H NMR spectrum is the

sharp singlet corresponding to the methoxy group (-OCH₃) integrating to 3 protons, typically

observed around 3.20 – 3.40 ppm. The aromatic protons from the two phenyl rings will

present as a complex multiplet integrating to 10 protons in the 7.10 – 7.90 ppm region.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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